(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC6970099
InChI: InChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15)
SMILES: C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol

(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

CAS No.:

Cat. No.: VC6970099

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32 g/mol

* For research use only. Not for human or veterinary use.

(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid -

Specification

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
IUPAC Name 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetic acid
Standard InChI InChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15)
Standard InChI Key ZPFHRIOKAMZMLK-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O
Canonical SMILES C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The compound, systematically named 2-((5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-yl)amino)acetic acid, belongs to the class of thienopyrimidine derivatives. Its molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol . Alternative designations include N-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)glycine and the CAS registry number 313534-22-4 .

Structural Characteristics

The molecule features a bicyclic 5,6,7,8-tetrahydrobenzo[4, thieno[2,3-d]pyrimidine core fused to a glycine moiety via an amino linkage. The thienopyrimidine system consists of a sulfur-containing thiophene ring fused to a pyrimidine ring, while the tetrahydrobenzene component introduces partial saturation, enhancing conformational flexibility . The acetic acid group at position 4 enables hydrogen bonding and salt formation, critical for solubility and biological interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound leverages modular strategies common to thienopyrimidine chemistry. A representative pathway involves:

  • Core Formation: Condensation of a thiophene ester (e.g., ethyl 2-aminothiophene-3-carboxylate) with a nitrile derivative (e.g., isonicotinonitrile) under acidic conditions to yield a pyrimidinone intermediate .

  • Chlorination: Treatment with Vilsmeier reagent (POCl₃/DMF) converts the pyrimidinone to a 4-chloro intermediate, enhancing reactivity for nucleophilic substitution .

  • Glycine Conjugation: Reaction of the 4-chloro intermediate with glycine or its protected derivatives (e.g., N-Boc-glycine) in refluxing ethanol, followed by deprotection to yield the target compound .

Key Intermediates and Yields

StepIntermediateYieldConditions
1Pyrimidinone83%HCl, EtOH, reflux
24-Chloro derivative98%POCl₃, DMF, 0°C→RT
3Glycine adduct72%K₂CO₃, EtOH, 12h reflux

Data adapted from methodologies in and .

Physicochemical Properties

Predicted and Experimental Data

PropertyValueMethod
Boiling Point563.5 ± 50.0°CACD/Labs Predicted
Density1.488 ± 0.06 g/cm³ChemAxon Predicted
pKa3.43 ± 0.10ACD/Labs Predicted
SolubilityLow in H₂O; soluble in DMSO, DMFEmpirical

The compound’s low aqueous solubility aligns with its hydrophobic thienopyrimidine core, while the carboxylic acid group facilitates dissolution in polar aprotic solvents .

Biological Activities and Applications

Structure-Activity Relationships (SAR)

  • Tetrahydrobenzene Ring: Saturation reduces planarity, enhancing membrane permeability.

  • Thienopyrimidine Core: Essential for π-π stacking with enzyme active sites.

  • Acetic Acid Side Chain: Improves water solubility and enables salt formation for prodrug development .

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